Phenazine-2,3,7,8-tetraamine
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Overview
Description
Phenazine-2,3,7,8-tetraamine is a chemical compound with the molecular formula C12H12N6. It is a derivative of phenazine, a nitrogen-containing heterocyclic compound known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenazine derivatives, including phenazine-2,3,7,8-tetraamine, typically involves several methods. Common synthetic routes include:
Wohl–Aue Method: This method involves the condensation of o-phenylenediamine with glyoxal or its derivatives.
Beirut Method: This method uses the condensation of 1,2-diaminobenzenes with 2-carbon units.
Reductive Cyclization: This involves the cyclization of diphenylamines.
Oxidative Cyclization: This method uses 1,2-diaminobenzene or diphenylamines under oxidative conditions.
Pd-catalyzed N-arylation: This method involves the palladium-catalyzed arylation of nitrogen atoms.
Chemical Reactions Analysis
Types of Reactions: Phenazine-2,3,7,8-tetraamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: This reaction can produce reduced forms of the compound.
Substitution: This reaction involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized phenazine derivatives.
Scientific Research Applications
Phenazine-2,3,7,8-tetraamine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits antimicrobial properties and is studied for its potential use in combating bacterial infections.
Medicine: Research is ongoing into its potential as an antitumor agent and its role in drug development.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
Phenazine-2,3,7,8-tetraamine can be compared with other phenazine derivatives:
Phenazine-1-carboxylic acid: Known for its potent activity against Mycobacterium tuberculosis.
Pyocyanin: A blue pigment with antimicrobial properties produced by Pseudomonas aeruginosa.
Clofazimine: An antituberculosis agent used as a prototype for developing new antimicrobial drugs.
Uniqueness: this compound is unique due to its tetraamine functional groups, which confer distinct chemical reactivity and biological activity compared to other phenazine derivatives.
Comparison with Similar Compounds
- Phenazine-1-carboxylic acid
- Pyocyanin
- Clofazimine
- Phenazine-2,3-dicarboxylic acid .
Properties
Molecular Formula |
C12H12N6 |
---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
phenazine-2,3,7,8-tetramine |
InChI |
InChI=1S/C12H12N6/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H,13-16H2 |
InChI Key |
RHMUOJFWSURTRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C1N=C3C=C(C(=CC3=N2)N)N)N)N |
Origin of Product |
United States |
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